3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one
Description
Properties
Molecular Formula |
C11H8Cl2O2S |
|---|---|
Molecular Weight |
275.1 g/mol |
IUPAC Name |
3,4-dichloro-2-(4-methylsulfanylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C11H8Cl2O2S/c1-16-7-4-2-6(3-5-7)10-8(12)9(13)11(14)15-10/h2-5,10H,1H3 |
InChI Key |
ORVRVSUBBYEOIP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C(=C(C(=O)O2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one typically involves the reaction of 3,4-dichlorofuran with 4-(methylthio)phenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution
The two chlorine atoms (C3 and C4) are highly susceptible to nucleophilic attack due to their electron-deficient environment. Reactions include:
-
Substitution with amines : Treatment with hydrazine derivatives under acidic conditions forms pyridazinone derivatives .
-
Substitution with thiophenols : Reaction with selenophenols or other thiol nucleophiles displaces chlorine atoms, yielding thioether derivatives .
-
Phase-transfer catalysis : Sodium benzenesulfinates react with 5-alkoxy derivatives under phase-transfer conditions to form sulfonylated products .
Condensation and Cyclization
The compound participates in condensation reactions, such as:
-
Formation of tricyclic derivatives : Reaction with 2-aminophenol or 2-aminothiophenol under acidic conditions yields fused ring systems .
-
Phosphine oxide formation : Treatment with tributylphosphine generates phosphine oxide derivatives via double substitution .
Biochemical Interactions
While not directly studied for this compound, analogous 2(5H)-furanones exhibit:
-
Cytotoxicity : Selective activity against cancer cell lines (e.g., A549) with IC50 values as low as 7.7 µg/mL, involving G2 cell cycle arrest and caspase-independent apoptosis .
-
Antimicrobial effects : Structural analogs inhibit biofilm formation in pathogens like Pseudomonas aeruginosa, suggesting potential applications in antimicrobial therapy .
Comparison of Structurally Related Compounds
Experimental and Mechanistic Insights
-
Equilibrium behavior : Analogous compounds exhibit pH-dependent cyclic/acyclic equilibria, with the cyclic form dominating under acidic conditions .
-
Nucleophilic substitution pathways : Labile chlorines undergo substitution via SN2 mechanisms, facilitated by the electron-deficient carbonyl group .
-
Synergistic effects : The combination of halogens and carbonyl groups enhances reactivity, enabling multi-step transformations (e.g., condensation followed by substitution) .
This compound’s reactivity profile positions it as a versatile intermediate for organic synthesis and a candidate for biomedical applications. Further studies are needed to fully explore its substitution chemistry and therapeutic potential.
Scientific Research Applications
Scientific Applications of 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one
3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one is a furanone derivative with diverse applications in chemistry, biology, medicine, and industry. This compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. It has also garnered interest for its potential therapeutic properties, including antimicrobial and anticancer activities.
Chemical Properties and Reactions
3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one has a molecular weight of 275.1 g/mol and its molecular formula is C11H8Cl2O2S . The synthesis of 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one typically involves reacting 3,4-dichlorofuran with 4-(methylthio)phenyl derivatives under specific conditions, often employing a palladium-catalyzed Suzuki-Miyaura coupling reaction known for its efficiency.
Reactions of 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one:
- Oxidation: Formation of corresponding carboxylic acids or ketones.
- Reduction: Formation of alcohols or alkanes.
- Substitution: Formation of substituted furanone derivatives.
Applications
- Organic Synthesis: This compound serves as a crucial building block in organic synthesis for creating complex molecules.
- Biofilm Inhibition: 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one is investigated as a potential inhibitor of biofilm formation in bacteria like Pseudomonas aeruginosa.
- Therapeutic Properties: Research explores its antimicrobial and anticancer activities, suggesting potential medical applications.
- Material Science: It is utilized in synthesizing advanced materials and as a precursor in producing pharmaceuticals and agrochemicals.
Related Furanone Compounds
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit quorum sensing in bacteria by binding to the LasR receptor, thereby reducing biofilm formation and virulence factor secretion . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural features, synthesis routes, and properties of 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one with analogous furanones:
MCR: Multicomponent Reaction; *SNAr: Nucleophilic Aromatic Substitution.
Physicochemical Properties
- Lipophilicity : The methylthio group (logP ≈ 2.1) offers balanced hydrophobicity compared to the sulfonyl group (logP ≈ 1.5) and menthyloxy group (logP ≈ 4.3) .
- Thermal Stability: Dichloro-substituted furanones generally decompose above 200°C, with sulfonyl derivatives showing higher thermal stability due to strong electron withdrawal .
Biological Activity
3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a furanone ring with dichloro and methylthio substitutions, which contribute to its unique reactivity and biological profile. The synthesis typically involves a palladium-catalyzed Suzuki-Miyaura coupling reaction, combining 3,4-dichlorofuran with 4-(methylthio)phenyl derivatives under mild conditions to yield high purity and efficiency.
Antimicrobial Properties
Research indicates that 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one exhibits significant antimicrobial activity. It has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. This inhibition is believed to occur through the compound's interaction with the LasR receptor, disrupting quorum sensing mechanisms critical for biofilm development.
Anticancer Activity
The compound has also demonstrated promising anticancer properties. In vitro studies have reported cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 value of 11.8 µM, indicating effective inhibition with low toxicity towards normal cells.
- HCT116 (colon cancer) : Induces apoptosis by downregulating survivin and activating caspase-3 pathways .
These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.
The biological activity of 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Quorum Sensing : By binding to the LasR receptor in bacteria, it reduces virulence factor secretion and biofilm formation.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by modulating key proteins involved in cell survival and death .
Research Findings and Case Studies
| Cell Line | IC50 (µM) | Activity | Notes |
|---|---|---|---|
| MCF-7 | 11.8 | Anticancer | Low toxicity towards normal cells (>100 µM) |
| HCT116 | Varies | Induces apoptosis | Mechanism involves survivin downregulation |
| A549 | 6.7 | Selective cytotoxicity | High selectivity against lung cancer cells |
| BEAS-2B | 45.0 | Moderate cytotoxicity | Healthy bronchial cell line |
Case Study: Anticancer Activity in MCF-7 Cells
In a study investigating the effects of various furanone derivatives on MCF-7 cells, it was found that 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one exhibited significant cytotoxicity. The treatment led to a marked decrease in cell viability, with apoptosis confirmed through flow cytometry assays . The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Q & A
Q. What are the common synthetic routes for 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via Michael addition-elimination reactions involving precursors like 3,4-dichloro-5-(l-menthyloxy)furan-2(5H)-one and nucleophiles such as amines or thiols. For example, reactions with N,N-dimethylformamide (DMF) as a solvent can lead to unexpected substitution products due to solvent participation . Optimization involves:
- Catalyst Selection : Use of bases like potassium hydroxide to facilitate elimination steps .
- Temperature Control : Reactions often proceed under reflux conditions (e.g., ethanol at 80°C) to enhance kinetics .
- Purification : Column chromatography (e.g., hexane/EtOAc gradients) or recrystallization (e.g., from ethanol) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Signals for the methylthio group (δ ~2.5 ppm) and aromatic protons (δ 7.1–7.6 ppm) confirm substitution patterns .
- ¹³C NMR : Carbonyl (C=O) resonances appear at ~170 ppm, while chlorine-substituted carbons are deshielded (δ ~110–130 ppm) .
- IR Spectroscopy : A strong C=O stretch at ~1750 cm⁻¹ and C-Cl stretches near 700 cm⁻¹ validate the furanone core .
- Mass Spectrometry (HRMS) : Exact mass measurements (e.g., [M+H]⁺) confirm molecular formula integrity .
Q. How can X-ray crystallography be applied to determine the molecular conformation and crystal packing of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves:
- Planarity of the Furanone Ring : Root-mean-square (r.m.s.) deviations <0.02 Å indicate minimal distortion .
- Substituent Effects : Chlorine atoms induce torsional strain (e.g., C-Cl···O interactions at ~3.0 Å) .
- Hydrogen Bonding : Networks like O—H···O and N—H···O stabilize crystal packing . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry .
Advanced Research Questions
Q. What strategies can be employed to analyze and resolve contradictions in reaction outcomes, such as unexpected byproducts?
- Methodological Answer :
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in DMF) can track solvent participation in side reactions .
- Chromatographic Monitoring : TLC or HPLC identifies intermediates (e.g., elimination vs. substitution pathways) .
- Computational Modeling : DFT calculations predict transition states to rationalize regioselectivity (e.g., Cl vs. SMe substituent effects) .
Q. How does the substitution pattern on the furanone ring influence the compound's reactivity and interaction with biological targets?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the carbonyl, enhancing reactivity toward nucleophiles .
- Biological Activity : Substituted furanones exhibit antifungal and anti-inflammatory properties by inhibiting enzymes (e.g., cyclooxygenase) via π-π stacking with aromatic residues .
- SAR Studies : Modifying the methylthio group to sulfoxide/sulfone alters solubility and target affinity .
Q. What computational methods are suitable for modeling the electronic structure and predicting the physicochemical properties of this compound?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software predicts HOMO/LUMO energies (e.g., HOMO at -6.5 eV for redox activity) .
- Molecular Dynamics (MD) : Simulates solvation effects (e.g., DMSO vs. water) on conformational stability .
- QSAR Models : Correlate substituent electronegativity with logP values to optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
